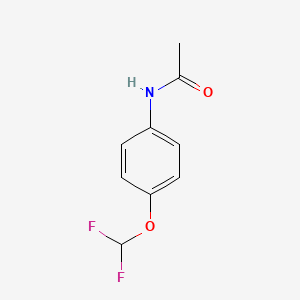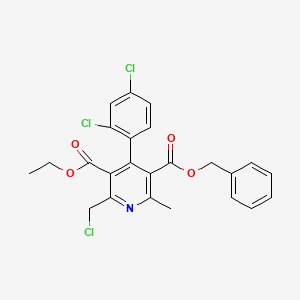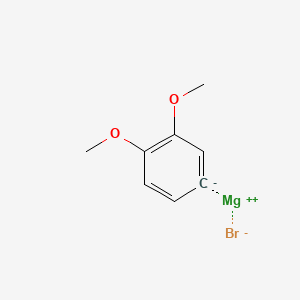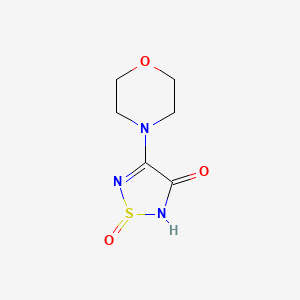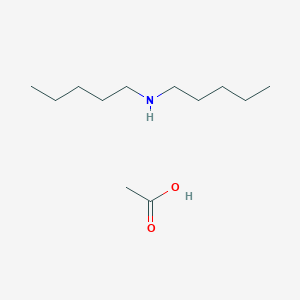
Di-Pentylaminacetat
Übersicht
Beschreibung
Dipentylamine acetate is a chemical compound with the molecular formula C12H27NO2 and a molecular weight of 217.35 g/mol . It is commonly used as an ion pair reagent in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications . This colorless and odorless liquid has a boiling point of 140°C and a melting point of -37°C .
Wissenschaftliche Forschungsanwendungen
Dipentylamine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an ion pair reagent in HPLC and MS for the separation and analysis of complex mixtures.
Biology: Employed in the study of biomolecules and their interactions.
Medicine: Utilized in pharmaceutical research for drug development and analysis.
Industry: Applied in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Wirkmechanismus
Target of Action
Dipentylamine acetate, also known as Dipentylamine acetate solution or Dipentylamineacetate, is a potent reagent extensively utilized in various laboratory experiments It is established that the solution acts as a catalyst in organic synthesis .
Mode of Action
It is believed that the dipentylamine acetate molecule binds to the substrate molecules, thereby facilitating their reaction . Notably, this binding is reversible, allowing for the multiple utilization of Dipentylamine acetate .
Biochemical Pathways
As a derivative of acetic acid, it serves as a catalyst in organic synthesis
Result of Action
As a catalyst in organic synthesis, it is believed to facilitate the reaction of substrate molecules
Action Environment
As a laboratory reagent, it is likely that factors such as temperature, pH, and the presence of other chemicals could influence its action
Biochemische Analyse
Biochemical Properties
Dipentylamine acetate solution plays a significant role in biochemical reactions, particularly as an ion pair reagent for high-performance liquid chromatography and mass spectrometry . The compound interacts with various enzymes, proteins, and other biomolecules by binding to substrate molecules, thereby facilitating their reaction . This binding is reversible, allowing for the multiple utilization of dipentylamine acetate solution . The interactions between dipentylamine acetate solution and biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and electrostatic interactions.
Molecular Mechanism
The molecular mechanism of dipentylamine acetate solution involves its ability to bind to substrate molecules, facilitating their reaction . This binding interaction is reversible, allowing the compound to be used multiple times in biochemical reactions . Dipentylamine acetate solution may also inhibit or activate specific enzymes, leading to changes in gene expression and subsequent cellular effects. The compound’s interactions with biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and electrostatic interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipentylamine acetate is synthesized by reacting dipentylamine with acetic acid. The reaction typically involves mixing equimolar amounts of dipentylamine and acetic acid in a suitable solvent, such as ethanol or water, under controlled temperature conditions . The reaction proceeds as follows:
[ \text{(CH3(CH2)4)2NH} + \text{CH3COOH} \rightarrow \text{(CH3(CH2)4)2NH·CH3COOH} ]
Industrial Production Methods
In industrial settings, the production of dipentylamine acetate solution involves large-scale mixing of dipentylamine and acetic acid in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipentylamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert dipentylamine acetate to primary or secondary amines.
Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipropylamine acetate
- Dibutylamine acetate
- Dihexylamine acetate
Uniqueness
Dipentylamine acetate is unique due to its specific molecular structure, which provides optimal ion pairing properties for HPLC and MS applications. Its versatility and effectiveness as a catalyst in organic synthesis further distinguish it from similar compounds .
Eigenschaften
IUPAC Name |
acetic acid;N-pentylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N.C2H4O2/c1-3-5-7-9-11-10-8-6-4-2;1-2(3)4/h11H,3-10H2,1-2H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBJPAHGLXFUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCCCC.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584983 | |
| Record name | Acetic acid--N-pentylpentan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211676-91-4 | |
| Record name | Acetic acid--N-pentylpentan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


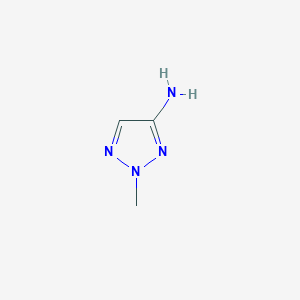
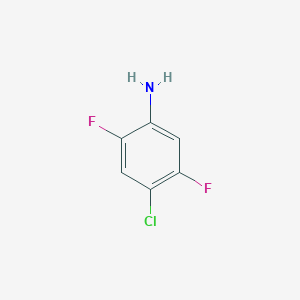

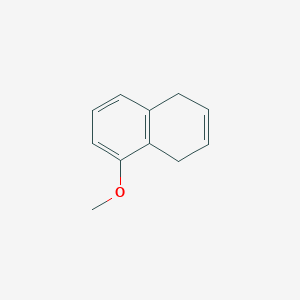
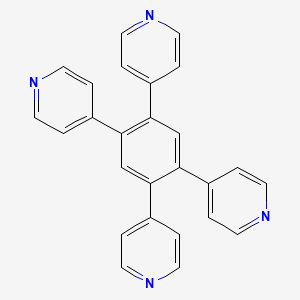
![9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B1591012.png)
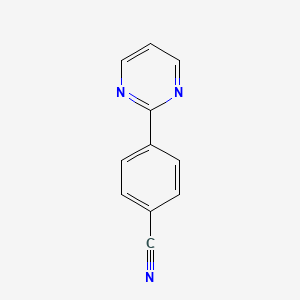
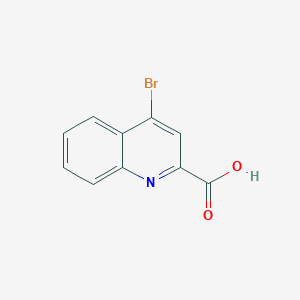
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/new.no-structure.jpg)
![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)
